![molecular formula C16H15NO4 B5559744 5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid involves multiple steps, including condensation reactions, optical resolution, and preferential crystallization. For example, optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid has been used to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid, highlighting the intricate processes involved in obtaining such compounds with specific optical activities (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure and geometry of related azo-benzoic acids have been confirmed using various spectroscopic techniques and optimized using density functional theory methods. These studies reveal the complex behavior of such compounds in different solvents and pH conditions, demonstrating acid-base dissociation and azo-hydrazone tautomerism (Baul et al., 2009).
Chemical Reactions and Properties
The electrochemical reduction of related compounds, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has shown significant impacts on their behavior and properties. These studies indicate the formation of hydrazo compounds and the cleavage of azo bonds, leading to products like 5-amino salicylic acid, depending on the position of substituents and solution pH (Mandić et al., 2004).
Physical Properties Analysis
The physical properties of compounds in this class can be influenced by their molecular structure, as demonstrated in the synthesis and characterization of compounds like 3,5-bis(4-aminophenoxy) benzoic acid. Such studies have led to the development of polyimide films with high transmissivity, good ultraviolet absorption, excellent hydrophobic performances, and varying tensile strengths, showcasing the material applications of these compounds (Xu Yong-fen, 2012).
Chemical Properties Analysis
Characterization of amino acid derivatives of compounds similar to 5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid has provided insights into their chemical reactivity. Studies involving benzoyl isothiocyanate reactions with amino acids have led to the characterization of compounds with distinct crystal structures and theoretical predictions of their reactivity, illustrating the diverse chemical properties that can be explored within this compound class (Odame et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(3-phenylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-7-8-14(13(10-12)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUQWYSMUKQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid |
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